REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:13](Cl)=[O:14])[CH:8]=2)[N:3]=1.[BH4-].[Na+].O>O1CCOCC1>[Cl:1][C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:13][OH:14])[CH:8]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1Cl)C(=O)Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 minutes in an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in accordance with the procedure
|
Type
|
TEMPERATURE
|
Details
|
With cooling on an ice bath
|
Type
|
CUSTOM
|
Details
|
Thereafter, 1,4-dioxane was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by chromatography on a silica gel column (eluent, hexane/ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |